molecular formula C16H17N5O B12249528 N-[2-(2-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-[2-(2-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12249528
M. Wt: 295.34 g/mol
InChI Key: NYQIULJLHQJNTP-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a pyrazole moiety and a methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the Methoxyphenyl Ethyl Group: This step often involves nucleophilic substitution reactions where the methoxyphenyl ethyl group is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the methoxyphenyl group.

    Reduction: Reduced forms of the pyrimidine or pyrazole rings.

    Substitution: Substituted derivatives with various functional groups replacing the methoxyphenyl ethyl group.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing an imidazole ring, such as metronidazole or clotrimazole.

    Pyrimidine Derivatives: Compounds like cytosine or thymine, which are nucleobases in DNA.

    Pyrazole Derivatives: Compounds such as celecoxib or rimonabant.

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its combination of a pyrimidine ring with a pyrazole moiety and a methoxyphenyl ethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C16H17N5O/c1-22-14-6-3-2-5-13(14)7-9-17-15-11-16(19-12-18-15)21-10-4-8-20-21/h2-6,8,10-12H,7,9H2,1H3,(H,17,18,19)

InChI Key

NYQIULJLHQJNTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

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